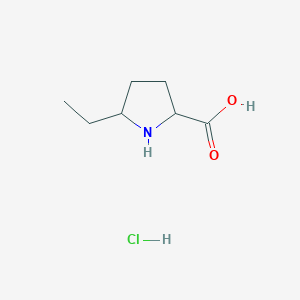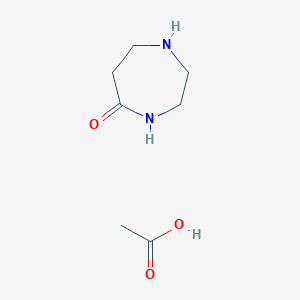
1,4-Diazepan-5-one; acetic acid
Vue d'ensemble
Description
1,4-Diazepan-5-one; acetic acid, also known as valnoctamide, is a synthetic drug. It is a cyclic ketone featuring a five-membered ring structure . It possesses a colorless and odorless nature . The IUPAC name is 1,4-diazepan-5-one acetate . The CAS Number is 190900-20-0 .
Molecular Structure Analysis
The molecular formula of 1,4-Diazepan-5-one; acetic acid is C7H14N2O3. The molecular weight is 174.2 g/mol . The InChI Code is 1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2 (3)4/h6H,1-4H2, (H,7,8);1H3, (H,3,4) .Physical And Chemical Properties Analysis
1,4-Diazepan-5-one; acetic acid is a powder . It has a storage temperature of room temperature . It exhibits slight solubility in water .Applications De Recherche Scientifique
1,4-Diazepan-5-one
Medicinal Chemistry: 1,4-Diazepan-5-one is a part of the 1,4-Benzodiazepines family, which are widely used drugs for several indications . They have been studied extensively for their biological and medicinal properties, such as antimicrobial, anti-HIV, and anticancer activities .
Organic Synthesis: This compound plays a significant role in the synthesis of various compounds, including β-lactams, β-amino acids, and β-keto esters .
Enzyme Inhibition: Researchers have explored its inhibitory effects on the enzyme monoamine oxidase (MAO) and its potential as an inhibitor of the enzyme acetylcholinesterase (AChE) .
Now, let’s move on to “Acetic Acid”.
Acetic Acid
Food Industry: Acetic acid has several applications in the food industry. Traditionally known as vinegar, it is used as an acidulant to give a characteristic flavor profile to food . It can also be used for microbial decontamination of meat and as a mild descaling agent in the food industry .
Antimicrobial Edible Food Coating Agent: More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .
Industrial Applications: Industrially, acetic acid is used in the preparation of metal acetates, used in some printing processes; vinyl acetate, employed in the production of plastics; cellulose acetate, used in making photographic films and textiles; and volatile organic esters, widely used as solvents for resins, paints, and lacquers .
Pharmaceutical Industry: Acetic acid has found applications in the pharmaceutical industry as well. It is used in the production of various medicines and drugs .
Textile Industry: In the textile industry, acetic acid is used in the production of dyes and other coloring agents .
Safety and Hazards
Mécanisme D'action
Target of Action
It is believed to interact with specific enzymes, such as monoamine oxidase (mao) and acetylcholinesterase (ache), resulting in their inhibition .
Mode of Action
The precise mechanism of action of 1,4-Diazepan-5-one; acetic acid remains incompletely understood . It is believed to interact with specific enzymes, such as MAO and AChE, resulting in their inhibition . This inhibition of enzyme activity can give rise to a variety of biochemical effects .
Biochemical Pathways
The inhibition of mao and ache enzymes suggests that it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
Based on the pharmacokinetics of diazepam, a related benzodiazepine, it can be inferred that 1,4-diazepan-5-one; acetic acid may have similar adme properties . Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days .
Result of Action
The inhibition of mao and ache enzymes suggests that it may have a variety of biochemical effects .
Propriétés
IUPAC Name |
acetic acid;1,4-diazepan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHTLQVOSCJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-5-one; acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



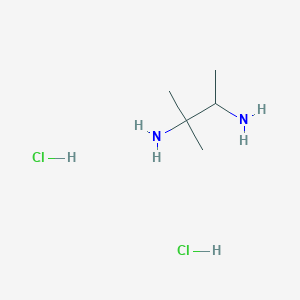



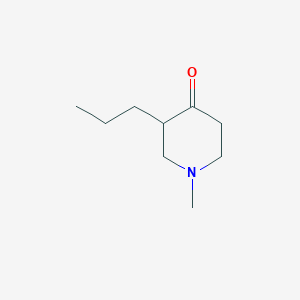



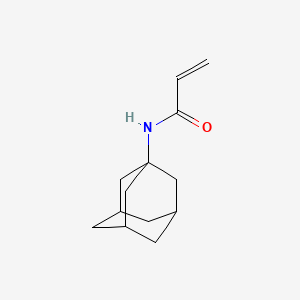
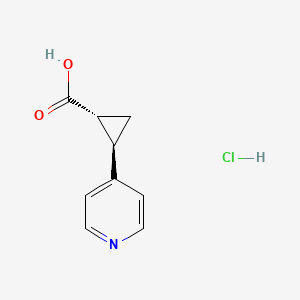
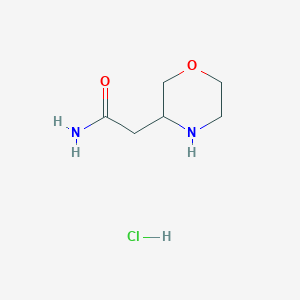

![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)
